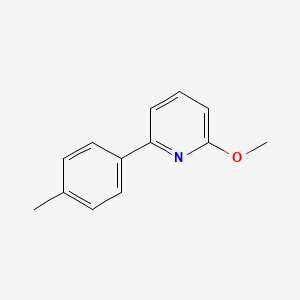

2-Methoxy-6-(p-tolyl)pyridine

説明

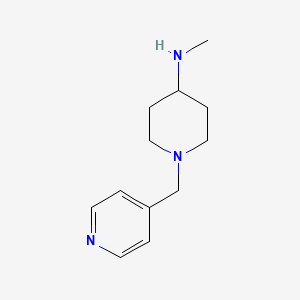

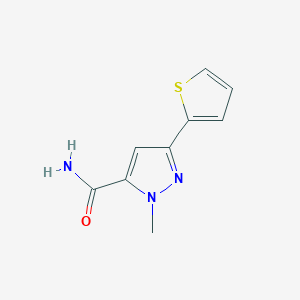

“2-Methoxy-6-(p-tolyl)pyridine” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.24800 . This compound is used in the field of chemistry, particularly in the synthesis of other complex compounds .

Synthesis Analysis

The synthesis of pyridine compounds involves various methods. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of a TMSOTf/HMDS (trifluoromethanesulfonic acid/hexamethyldisilane) system for the intermolecular cyclization of chalcones under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-(p-tolyl)pyridine” consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 199.10000 .Chemical Reactions Analysis

Pyridine compounds, including “2-Methoxy-6-(p-tolyl)pyridine”, can undergo various chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also participate in cross-coupling reactions with aryl bromides .Physical And Chemical Properties Analysis

“2-Methoxy-6-(p-tolyl)pyridine” is a solid compound . Its exact physical properties such as boiling point, melting point, and density are not specified .科学的研究の応用

-

Organic Chemistry Synthesis

- 2-Methoxy-6-(p-tolyl)pyridine is used in the synthesis of pyridines . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides were obtained, enabling the synthesis of 2,6-disubstituted pyridines .

-

Pharmaceutical Intermediate

-

Fluorescent Probes

- 2-Methoxy-6-(p-tolyl)pyridine has been used in the synthesis of tolyl-substituted and pyrene-pyridine conjugated isomeric ratiometric fluorescent probes . These probes have distinct photoemissive properties in selectively sensing of Hg 2+ ions . The para-tolyl substituted isomer displays more red-shift in wavelength of emission band compared to its ortho isomer analogue during ratiometric fluorescent specific detection of Hg 2+ ions .

-

Synthesis of Biaryl Building Blocks

-

Alkylation of Pyridines

-

COX-2 Inhibitors

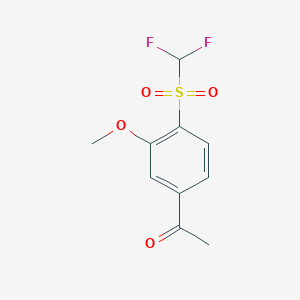

- 2-Methoxy-6-(p-tolyl)pyridine can be used in the synthesis of COX-2 inhibitors . A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors . Among these compounds, 8-methyl-2-(4-(methylsulfonyl) phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme .

-

Synthesis of Poly(thymol)

- 2-Methoxy-6-(p-tolyl)pyridine can be used in the synthesis of Poly(thymol) via Oxidative Coupling Polymerization . The oxidative polymerization of thymol was performed using a copper chloride(I) catalyst with a bulky 2-(p-tolyl)pyridine ligand in toluene under an oxygen atmosphere . The reaction produced linear poly(thymol) (PPETh) with a number average molecular weight (Mn) and its distribution (Mw/Mn) of 43,000 and 1.6, respectively .

-

Preparation of Chloro Complexes

Safety And Hazards

“2-Methoxy-6-(p-tolyl)pyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-methoxy-6-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(14-12)15-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVRAXSEDWSMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716556 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(p-tolyl)pyridine | |

CAS RN |

1039775-38-6 | |

| Record name | 2-Methoxy-6-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)

![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)

![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)